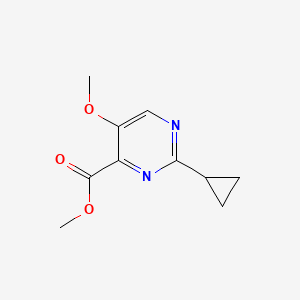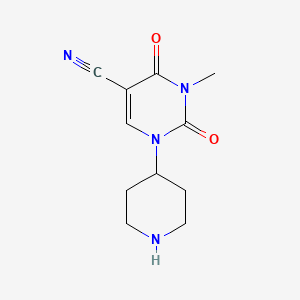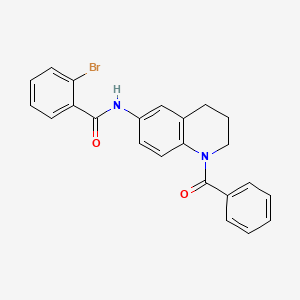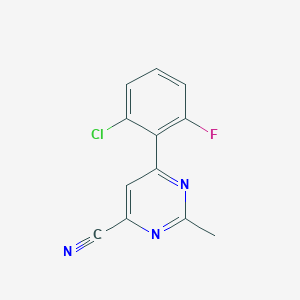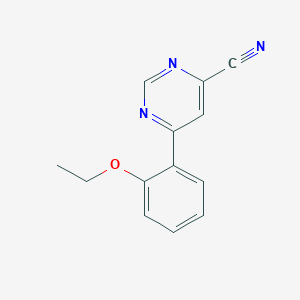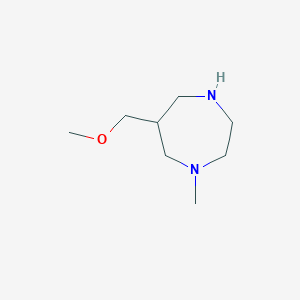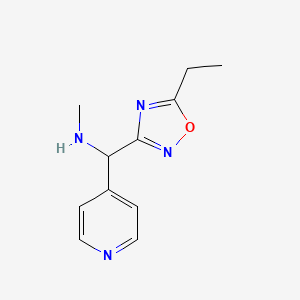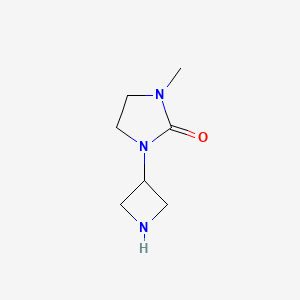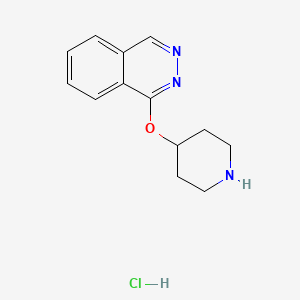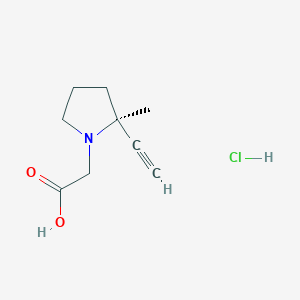
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an ethynyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with an ethynyl group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites on enzymes, leading to inhibition or activation of specific pathways. The pyrrolidine ring can interact with protein structures, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynylpyrrolidine: Lacks the acetic acid moiety, making it less versatile in certain applications.
2-Methylpyrrolidine: Does not have the ethynyl group, limiting its reactivity.
Pyrrolidine-1-acetic Acid: Missing the ethynyl and methyl groups, which reduces its potential interactions.
Uniqueness
(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of the ethynyl group allows for specific interactions with molecular targets, while the acetic acid moiety enhances its solubility and reactivity.
Propriétés
Formule moléculaire |
C9H14ClNO2 |
|---|---|
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
2-[(2S)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-3-9(2)5-4-6-10(9)7-8(11)12;/h1H,4-7H2,2H3,(H,11,12);1H/t9-;/m1./s1 |
Clé InChI |
QBGCEZRRWPNAHI-SBSPUUFOSA-N |
SMILES isomérique |
C[C@]1(CCCN1CC(=O)O)C#C.Cl |
SMILES canonique |
CC1(CCCN1CC(=O)O)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


